N6-(1-Carboxyethyl)-L-lysine is a modified amino acid that arises from the non-enzymatic reaction known as the Maillard reaction, which occurs between amino acids and reducing sugars under heat. It is classified as an advanced glycation end product (AGE), which can form during food processing and cooking, particularly in protein-rich foods. This compound is of interest due to its implications in food science and potential health effects, particularly related to metabolic diseases.
N6-(1-Carboxyethyl)-L-lysine can be found in various food products, especially those subjected to high temperatures, such as grilled or roasted meats. It is classified under modified amino acids and specifically as a product of glycation, which is a process where sugars react with amino groups of proteins, leading to the formation of complex structures that can affect protein function and stability.
The synthesis of N6-(1-Carboxyethyl)-L-lysine typically involves reductive alkylation methods. One common approach utilizes poly-L-lysine as a starting material, which is treated with sodium pyruvate in the presence of sodium cyanoborohydride. This method allows for the introduction of the carboxyethyl group while maintaining control over chirality at the stereocenters.
N6-(1-Carboxyethyl)-L-lysine is characterized by its unique structure that includes:
The molecular formula is C8H14N2O3, and its molecular weight is approximately 174.20 g/mol.
The structural data can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the carboxyethyl substituent on the lysine backbone.
N6-(1-Carboxyethyl)-L-lysine participates in various chemical reactions typical of amino acids:
The reactivity of N6-(1-Carboxyethyl)-L-lysine can be influenced by pH and temperature, affecting its stability and interactions with other biomolecules.
The mechanism by which N6-(1-Carboxyethyl)-L-lysine exerts biological effects involves its role as an advanced glycation end product. These compounds can interact with cellular receptors, leading to various signaling pathways that may contribute to inflammation and oxidative stress.
Research indicates that elevated levels of advanced glycation end products are associated with chronic diseases such as diabetes and cardiovascular conditions. The interaction with receptors like RAGE (Receptor for Advanced Glycation End Products) triggers inflammatory responses that can exacerbate disease processes.
Relevant analyses often include spectroscopic methods (e.g., UV-Vis, IR) to assess purity and structural integrity.
N6-(1-Carboxyethyl)-L-lysine has several scientific applications:
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